molecular formula C11H18N4O B11812058 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine

1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine

Cat. No.: B11812058
M. Wt: 222.29 g/mol
InChI Key: DDSSGXBJUXSUAP-UHFFFAOYSA-N
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Description

1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of a cyclopropyl-substituted amidoxime with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate is then reacted with a piperidine derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine ring .

Scientific Research Applications

1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-4-amine is unique due to the combination of the oxadiazole and piperidine rings, which can confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C11H18N4O/c12-9-3-5-15(6-4-9)7-10-13-11(16-14-10)8-1-2-8/h8-9H,1-7,12H2

InChI Key

DDSSGXBJUXSUAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)CN3CCC(CC3)N

Origin of Product

United States

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